molecular formula C11H12BrCl2NO B2958077 2-bromo-N-(3,4-dichlorophenyl)-3-methylbutanamide CAS No. 1040343-21-2

2-bromo-N-(3,4-dichlorophenyl)-3-methylbutanamide

Cat. No.: B2958077
CAS No.: 1040343-21-2
M. Wt: 325.03
InChI Key: AYCPIGPJEXSCHZ-UHFFFAOYSA-N
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Description

2-Bromo-N-(3,4-dichlorophenyl)-3-methylbutanamide is an organic compound with the molecular formula C11H12BrCl2NO. This compound is characterized by the presence of bromine, chlorine, and an amide functional group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(3,4-dichlorophenyl)-3-methylbutanamide typically involves the reaction of 3,4-dichloroaniline with 2-bromo-3-methylbutanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(3,4-dichlorophenyl)-3-methylbutanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The amide group can be reduced to form amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Products include azides, nitriles, or other substituted derivatives.

    Oxidation Reactions: Products include carboxylic acids or other oxidized forms.

    Reduction Reactions: Products include primary or secondary amines.

Scientific Research Applications

2-Bromo-N-(3,4-dichlorophenyl)-3-methylbutanamide is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Medicine: As a potential lead compound in the development of new pharmaceuticals.

    Industry: In the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-bromo-N-(3,4-dichlorophenyl)-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms in the compound can form strong interactions with these targets, leading to inhibition or modulation of their activity. The amide group can also participate in hydrogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-N-(3,4-dichlorophenyl)acetamide
  • 2-Bromo-N-(3,4-dichlorophenyl)benzamide

Uniqueness

2-Bromo-N-(3,4-dichlorophenyl)-3-methylbutanamide is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms. This combination of functional groups imparts distinct chemical properties, making it valuable in various research applications. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a versatile tool in scientific studies.

Properties

IUPAC Name

2-bromo-N-(3,4-dichlorophenyl)-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrCl2NO/c1-6(2)10(12)11(16)15-7-3-4-8(13)9(14)5-7/h3-6,10H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYCPIGPJEXSCHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1=CC(=C(C=C1)Cl)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrCl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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